4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione
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Overview
Description
6,7-Difluoro-1H-benzimidazole-2-thiol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad-spectrum pharmacological properties and are widely used in medicinal chemistry . The presence of fluorine atoms in the benzimidazole ring enhances the compound’s biological activity and stability .
Preparation Methods
The synthesis of 4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the reaction of 4,5-difluoro-1,2-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6,7-Difluoro-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,7-Difluoro-1H-benzimidazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
6,7-Difluoro-1H-benzimidazole-2-thiol can be compared with other benzimidazole derivatives, such as:
5,6-Difluoro-1H-benzimidazole-2-thiol: Similar in structure but with fluorine atoms at different positions.
2-Mercaptobenzimidazole: Lacks fluorine atoms but has similar thiol functionality.
The uniqueness of 4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione lies in its enhanced biological activity and stability due to the presence of fluorine atoms .
Properties
Molecular Formula |
C7H4F2N2S |
---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
4,5-difluoro-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H4F2N2S/c8-3-1-2-4-6(5(3)9)11-7(12)10-4/h1-2H,(H2,10,11,12) |
InChI Key |
OMIARAFJXQEKJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=S)N2)F)F |
Origin of Product |
United States |
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